Sodium thiazole-2-carboxylate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2S.Na/c6-4(7)3-5-1-2-8-3;/h1-2H,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPZVDKRGXYZEF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635619 | |
| Record name | Sodium 1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497097-92-4 | |
| Record name | Sodium 1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Precursor Synthesis and Functional Group Introduction
A common approach to thiazole-2-carboxylic acid, the precursor to its sodium salt, involves the synthesis of a thiazole (B1198619) ring bearing a group that can be subsequently converted to a carboxylic acid.
The direct introduction of a carboxylic acid or an ester group during the formation of the thiazole ring is a highly efficient strategy. One notable method involves the reaction of α-haloketones with thioamides. researchgate.netrsc.org For instance, the condensation of ethyl bromopyruvate with a thioamide can directly yield a thiazole-2-carboxylic acid ester, which can then be hydrolyzed to the corresponding carboxylic acid. nih.gov
Another versatile approach is the halogen-metal exchange reaction. researchgate.net 2-Bromothiazole can be treated with a strong base like n-butyllithium to form a thiazolyllithium intermediate. This nucleophilic species can then react with carbon dioxide to afford thiazole-2-carboxylic acid. researchgate.net This method provides a convenient route to the desired acid from a readily available halogenated precursor. researchgate.net
The following table summarizes key precursor synthesis strategies:
| Starting Material(s) | Reagent(s) | Product | Reference(s) |
| α-Haloketone, Thioamide | Condensation | Thiazole-2-carboxylic acid ester | researchgate.netrsc.org |
| 2-Bromothiazole | n-Butyllithium, Carbon Dioxide | Thiazole-2-carboxylic acid | researchgate.net |
The introduction of halogen and nitro groups onto the thiazole ring can be a crucial step in multi-step synthetic sequences. While the thiazole ring is generally resistant to electrophilic substitution reactions like nitration and halogenation under strongly acidic conditions due to the deactivating effect of the protonated nitrogen atom, specific strategies can be employed. uq.edu.authieme-connect.de
Halogenation can be achieved through various methods. For instance, direct halogenation of thiazole derivatives can be challenging, but specific reagents and conditions can facilitate this transformation. udayton.edu The reactivity of the thiazole ring towards electrophiles can be influenced by the substituents already present.
Nitration of thiazoles is also a known transformation, though it often requires forcing conditions. For example, 2-aminothiazole (B372263) can be nitrated to produce 2-amino-5-nitrothiazole, which involves a nitramino intermediate that rearranges upon heating. google.com
It is important to note that the direct halogenation and nitration of the parent thiazole ring to introduce a substituent at the 2-position, which can then be converted to a carboxylic acid, is not a commonly employed primary route due to regioselectivity challenges and the electron-deficient nature of the C2 position. uq.edu.au Instead, these functionalizations are more frequently used to modify other positions on pre-existing thiazole rings for the synthesis of more complex derivatives.
Direct Synthesis Routes to Sodium Thiazole-2-Carboxylate and its Derivatives
Direct synthesis methods aim to construct the thiazole-2-carboxylic acid or its ester derivative in a single or a few straightforward steps.
The reaction of thioamides with appropriate electrophiles is a cornerstone of thiazole synthesis. bepls.comresearchgate.net In the context of thiazole-2-carboxylic acid synthesis, a key strategy involves the cyclization of a thioamide derivative that already contains a latent or protected carboxylic acid functionality. For instance, the reaction of ethyl thiooxamate with an α-bromoketone generates a thiazole-2-carboxylic acid ethyl ester directly. nih.gov This method is advantageous as it builds the desired functionalized thiazole ring in a single cyclization step.
The following table highlights a key cyclization reaction:
| Reactant 1 | Reactant 2 | Product | Reference(s) |
| Ethyl thiooxamate | α-Bromoketone | Thiazole-2-carboxylic acid ethyl ester | nih.gov |
The Hantzsch thiazole synthesis is a classical and widely used method for constructing the thiazole core, which involves the reaction of an α-halocarbonyl compound with a thioamide. researchgate.netbepls.comnih.gov To form a thiazole-2-carboxylic acid, a variant of the Hantzsch synthesis can be employed where the thioamide component is derived from a precursor that will ultimately yield the carboxylic acid at the 2-position. For example, reacting an α-haloketone with thiourea (B124793) can lead to a 2-aminothiazole, which can then be further functionalized. researchgate.net
More directly, the use of a thioamide derived from an α-keto acid or its ester in the Hantzsch synthesis can lead to the formation of a thiazole with a carboxylic acid or ester group at the desired position. For instance, the reaction of a thiourea with an α-chloro-α-ketoester can yield a 2-aminothiazole-4-carboxylic acid derivative.
The oxidation of a 2-alkyl-substituted thiazole presents a direct and often effective method for the synthesis of thiazole-2-carboxylic acid. researchgate.net This approach relies on the selective oxidation of the alkyl group while preserving the integrity of the thiazole ring. Various oxidizing agents can be employed for this transformation. For instance, potassium permanganate (B83412) has been used to oxidize 2-methylthiazole (B1294427) to thiazole-2-carboxylic acid. google.com Nitric acid, sometimes in the presence of sulfuric acid, is another powerful oxidizing agent for converting hydroxymethylthiazoles or thiazole aldehydes to the corresponding carboxylic acids. google.com
The following table provides examples of oxidation reactions:
| Starting Material | Oxidizing Agent | Product | Reference(s) |
| 2-Methylthiazole | Potassium permanganate | Thiazole-2-carboxylic acid | google.com |
| 4-Hydroxymethylthiazole | Nitric acid/Sulfuric acid | Thiazole-4-carboxylic acid | google.com |
Ring-Closing Reactions Involving Cysteine Derivatives
The formation of the thiazole ring, a core component of this compound, can be effectively achieved through ring-closing reactions involving cysteine derivatives. Cysteine provides the essential N-C-C-S backbone for the thiazole structure. wikipedia.org
One notable method involves the reaction of cysteine derivatives with other molecules to induce cyclization. For instance, the condensation of L-cysteine ethyl ester with specific aldehydes can lead to the formation of a thiazole ring. researchgate.net A study demonstrated that the reaction of L-cysteine ethyl ester with 1,4-benzoquinone, followed by an oxidation-cyclization step, yields 2-carbethoxy-6-hydroxybenzothiazole. researchgate.net
Another approach utilizes cysteine isocyanides in multicomponent reactions. The use of enantiopure (R)-2-methyl-2-isocyano-3-(tritylthio)propanoate, a cysteine derivative, can undergo mild cyclodehydration to produce thiazole-containing peptidomimetics. acs.org This method offers a pathway to synthesize complex thiazole structures in a concise synthetic sequence. acs.org
Furthermore, the biosynthesis of thiazoles often involves cysteine. wikipedia.org For example, in the formation of some natural products, the sulfur atom of the thiazole ring is derived from cysteine. wikipedia.org While not a direct synthetic method in the laboratory, it highlights the natural prevalence of cysteine as a precursor for thiazole ring systems.
A specific example of a ring-closing reaction involves the cyclo-condensation of α-methylcysteine hydrochloride with a nitrile. This reaction, conducted under optimized pH and temperature conditions, can yield a thiazoline-thiazole acid. rsc.org
These examples underscore the versatility of cysteine derivatives as foundational starting materials for the synthesis of the thiazole core, which is a prerequisite for producing this compound.
Derivatization and Salt Formation
Esterification and Hydrolysis of Thiazole-2-Carboxylic Acid Esters
The esterification of thiazole-2-carboxylic acids and the subsequent hydrolysis of the resulting esters are fundamental transformations in the synthesis and modification of thiazole derivatives. These reactions allow for the protection of the carboxylic acid group and its later deprotection to yield the final acid or its salt.
Esterification:
Esterification of thiazole-2-carboxylic acid can be achieved using standard methods. For example, treatment with methanol (B129727) and dry hydrogen chloride gas at room temperature can convert the carboxylic acid to its methyl ester. Another common method involves the use of thionyl chloride in methanol at elevated temperatures. acs.org
Hydrolysis:
The hydrolysis of thiazole-2-carboxylic acid esters back to the carboxylic acid is typically carried out under basic conditions. A widely used method involves refluxing the ester with a 10% sodium hydroxide (B78521) solution, followed by acidification to precipitate the carboxylic acid. Alternatively, a mixture of aqueous lithium hydroxide and methanol at room temperature or 0°C can be employed for the hydrolysis of ethyl or other alkyl esters. tandfonline.comnih.gov
It is important to note that some thiazole-2-carboxylic acid derivatives can be unstable and may undergo decarboxylation under certain conditions. researchgate.net Therefore, the choice of hydrolysis conditions must be carefully considered to avoid unwanted side reactions.
The following table summarizes representative conditions for the hydrolysis of thiazole-2-carboxylic acid esters:
| Ester Substrate | Reagents and Conditions | Product | Reference |
| Thiazole-2-carboxylic acid ethyl ester | aq. LiOH, MeOH, rt | Thiazole-2-carboxylic acid | tandfonline.com |
| Thiazole-2-carboxylic acid ethyl ester | aq. LiOH, MeOH, 0 °C, 1 h | Lithium thiazole-2-carboxylate | tandfonline.comnih.gov |
| Thiazolidine-4-carboxylic acid methyl ester derivative | 10% NaOH, reflux, 1 h, then acidification | Thiazole-2-carboxylic acid derivative |
Amide Coupling Reactions
Amide coupling reactions are crucial for the derivatization of thiazole-2-carboxylic acid, enabling the formation of a wide range of amide-containing molecules. researchgate.net These reactions typically involve the activation of the carboxylic acid followed by reaction with an amine.
Several coupling reagents and protocols have been developed for this purpose. Common reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov For instance, the reaction of thiazole carboxylic acid with an aniline (B41778) derivative in the presence of EDC, DMAP, and a catalytic amount of HOBt in acetonitrile (B52724) at room temperature can provide the corresponding amide in good yield. nih.gov
Challenges can arise, particularly with sterically hindered substrates or electron-deficient amines, where standard methods may prove inefficient. rsc.orgrsc.org In such cases, alternative protocols have been developed, such as the in situ formation of acyl fluorides followed by reaction with the amine at elevated temperatures. rsc.org
The choice of coupling agent and reaction conditions is critical for achieving high yields and minimizing side reactions. The following table provides examples of amide coupling reactions involving thiazole-2-carboxylic acid.
| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Conditions | Product | Yield | Reference |
| Thiazole carboxylic acid | Aniline derivative | EDC, DMAP, HOBt (cat.) | CH3CN | 23 °C, 18 h | Amide derivative | 80% | nih.gov |
| Thiazole carboxylic acid | 4-t-butylaniline derivative | EDC, DMAP, HOBt (cat.) | CH3CN | 23 °C | Amide product | 58% | nih.gov |
| Carboxylic acid 1a | N-cyclopropyl-2-aminothiazole 1b | HATU, DIPEA | DMF | 4 days | Amide of 1 | Unsatisfactory | rsc.org |
Formation of Sodium Salts from Thiazole-2-Carboxylic Acids
The formation of sodium salts from thiazole-2-carboxylic acids is a straightforward acid-base reaction that enhances the water solubility of the compound, which can be advantageous for certain applications. ontosight.ai This transformation is typically achieved by treating the thiazole-2-carboxylic acid with a sodium base.
A common method involves the reaction of the carboxylic acid with sodium hydroxide in a suitable solvent. For example, the hydrolysis of a thiazole-2-carboxylic acid ester with sodium hydroxide solution directly yields the sodium salt of the carboxylic acid in the aqueous phase.
Alternatively, if the carboxylic acid has been isolated, it can be dissolved in a solvent and treated with an aqueous solution of sodium hydroxide or another sodium base, such as sodium bicarbonate. The resulting salt can then be isolated by evaporation of the solvent or by precipitation.
The increased solubility of the sodium salt form makes it potentially more suitable for pharmaceutical and biological applications where aqueous media are involved. ontosight.ai
Regioselective Synthesis Strategies for Substituted Thiazoles
The regioselective synthesis of substituted thiazoles is a critical aspect of thiazole chemistry, as the position of substituents on the thiazole ring significantly influences the molecule's properties and biological activity. Various strategies have been developed to control the regioselectivity of thiazole ring formation.
One prominent method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. wikipedia.orgrsc.org The regioselectivity of this reaction is determined by the specific reactants used.
Cascade reactions have also been employed to achieve regioselective synthesis. For example, a cascade reaction involving a Michael addition followed by intramolecular cyclization of chromone (B188151) derivatives and thioamides has been developed to produce substituted thiazoles with reversed regioselectivity in high yields. nih.gov Density Functional Theory (DFT) calculations have been used to explain this observed regioselectivity. nih.gov
Another strategy involves the base-promoted regioselective cyclization of alkyl 2-(methylthio)-2-thioxoacetates with active methylene (B1212753) isocyanides. rsc.org This metal-free approach allows for the synthesis of 2,5- and 4,5-disubstituted thiazoles at room temperature with broad functional group compatibility. rsc.org
Furthermore, chemo- and stereoselective synthesis of substituted thiazoles can be achieved from tert-alcohols bearing alkene and alkyne groups using alkaline earth catalysts. nih.govacs.org This method involves an intramolecular, regioselective 5-exo dig cyclization of an allene (B1206475) intermediate to produce the thiazole. nih.govacs.org
The following table summarizes different strategies for the regioselective synthesis of substituted thiazoles:
| Reactants | Method | Key Features | Reference |
| 3-Chlorochromones and thioamides | Cascade reaction (Michael addition/intramolecular cyclization) | Reversed regioselectivity, excellent yields | nih.gov |
| Alkyl 2-(methylthio)-2-thioxoacetates and active methylene isocyanides | Base-promoted regioselective cyclization | Metal-free, room temperature, broad functional group compatibility | rsc.org |
| Propargyl alcohols and thiobenzamide | Chemo- and stereoselective cyclization with Ca(OTf)2 catalyst | Time-dependent formation of kinetic and thermodynamic products, stereoselective | nih.govacs.org |
| α-Haloketones and thioamides | Hantzsch thiazole synthesis | Classical and widely used method | wikipedia.orgrsc.org |
Reactivity and Reaction Mechanisms
Electronic and Steric Effects on Reaction Pathways
The reactivity of the thiazole (B1198619) ring is a product of the competing electronic effects of its two heteroatoms. The nitrogen atom acts as an electron sink through its inductive effect, deactivating the thiazole nucleus towards electrophilic substitution, similar to pyridine. ias.ac.in This electron withdrawal makes the C2 carbon atom particularly electron-deficient. ias.ac.inias.ac.in Conversely, the sulfur atom can act as an electron donor. This interplay results in a calculated pi-electron density that marks the C5 position as the most favorable site for electrophilic attack, while the C2 position is susceptible to deprotonation and nucleophilic attack. wikipedia.org
Steric effects also play a crucial role in directing reaction pathways. In the context of thiazole-derived N-heterocyclic carbenes (NHCs), the substituents on the nitrogen atom create a specific steric environment around the active carbene center. researchgate.netnih.gov This "tunable steric environment" is critical in catalysis, as it can influence substrate approach and the stability of transition states, thereby controlling the selectivity and efficiency of catalytic cycles. researchgate.netsemanticscholar.org For instance, bulky N-aryl substituents can create a well-defined catalytic pocket that enhances enantioselectivity in certain reactions. nih.gov
| Factor | Effect on Thiazole Ring | Consequence for Reactivity | Reference |
|---|---|---|---|
| Electronic (Nitrogen Atom) | Electron-withdrawing (-I effect) | Deactivates ring to electrophiles; increases acidity of C2-H. | ias.ac.inwikipedia.org |
| Electronic (Sulfur Atom) | Electron-donating (+M effect) | Increases electron density at C5. | wikipedia.org |
| Steric (Substituents) | Creates a defined three-dimensional space around the molecule. | Influences substrate binding and transition state stability in catalysis. | researchgate.netnih.gov |
Nucleophilic and Electrophilic Reactivity of the Thiazole Core
The electronic structure of the thiazole ring dictates its reactivity towards nucleophiles and electrophiles.
Nucleophilic Reactivity : The C2 position of the thiazole ring is the most electron-deficient and, therefore, the primary site for nucleophilic attack. ias.ac.inpharmaguideline.com This is particularly true when the ring nitrogen is quaternized or when a good leaving group is present at the C2 position. pharmaguideline.com Strong bases, such as organolithium compounds, can deprotonate the C2 position, generating a 2-lithiothiazole intermediate that can then react with various electrophiles. wikipedia.orgpharmaguideline.com
Electrophilic Reactivity : Due to the deactivating effect of the nitrogen atom, the thiazole ring is generally resistant to electrophilic substitution unless activating groups are present. ias.ac.inias.ac.in When such reactions do occur, they overwhelmingly favor the C5 position, which has the highest electron density. pharmaguideline.comfirsthope.co.in Typical electrophilic substitution reactions like bromination and nitration, if they proceed, yield the 5-substituted product. ias.ac.infirsthope.co.in
| Position on Thiazole Ring | Electronic Character | Favored Reaction Type | Example Reaction | Reference |
|---|---|---|---|---|
| C2 | Electron-deficient (Kationoid) | Nucleophilic Attack / Deprotonation | Reaction with organolithium reagents | ias.ac.inwikipedia.orgpharmaguideline.com |
| C4 | Nearly neutral | Less reactive | Substitution is uncommon | pharmaguideline.com |
| C5 | Slightly electron-rich | Electrophilic Substitution | Bromination to form 5-bromothiazole | ias.ac.inpharmaguideline.comfirsthope.co.in |
Carboxylate Group Participation in Chemical Transformations
The carboxylate group at the C2 position of sodium thiazole-2-carboxylate is not merely a spectator in its chemical transformations. Its most notable reaction is decarboxylation. Thiazole-2-carboxylic acids are known to be easily decarboxylated upon heating, a reaction attributed to the electron-deficient nature of the C2 position to which the carboxyl group is attached. ias.ac.inias.ac.in
Kinetic studies on the decarboxylation of related thiazole-5-carboxylic acids have shown that the mechanism can vary with the reaction conditions, proceeding through either a unimolecular decarboxyprotonation or a bimolecular protiodecarboxylation pathway depending on the proton activity of the medium. rsc.org The electron-withdrawing nature of the ring's nitrogen atom is thought to stabilize the negative charge in the carbanion intermediate formed during unimolecular decarboxylation. rsc.org This inherent reactivity has been harnessed in synthetic chemistry, for example, in palladium-catalyzed decarboxylative coupling reactions where the carboxylate group is replaced with an aryl group. acs.org
Catalytic Applications in Organic Synthesis
The thiazole moiety, particularly when derived from thiazole-2-carboxylic acid, serves as a cornerstone for developing powerful catalysts for organic synthesis.
Thiazolium salts, which can be synthesized from the corresponding thiazole, are prominent precursors to N-heterocyclic carbenes (NHCs). nih.gov Deprotonation of a thiazolium salt yields a thiazol-2-ylidene, a type of NHC. These thiazole-derived NHCs have emerged as a superior class of ligands in transition metal catalysis. researchgate.netsemanticscholar.org
Compared to more traditional imidazole-based NHCs, thiazol-2-ylidenes exhibit unique electronic properties, including strong σ-donation combined with enhanced π-electrophilicity. researchgate.net This electronic profile results in highly active and efficient catalysts. For example, cationic homoleptic copper(I)-thiazol-2-ylidene complexes have been developed as highly effective σ-Lewis acid catalysts, outperforming their imidazol-2-ylidene counterparts in reactions like the alkynylation of ketones. nih.gov
This compound can act as a ligand, coordinating with metal ions to form complexes with significant catalytic activity. Coordination typically involves the heterocyclic nitrogen atom and one or both oxygen atoms of the carboxylate group, creating a stable chelate structure. researchgate.netnih.govresearchgate.net
A variety of transition metals have been complexed with thiazole-based ligands to create catalysts for diverse organic reactions. orientjchem.org For instance, heterometallic complexes containing Co³⁺ and Zn²⁺ or Cd²⁺, featuring appended thiazole rings, have been shown to function as reusable heterogeneous catalysts for ring-opening reactions of epoxides and for Knoevenagel condensation reactions. researchgate.net Similarly, palladium(II) complexes derived from thiazole ligands have been used as catalysts in the synthesis of pyrazole-4-carbonitrile derivatives. acs.org The stability and structural diversity of these metal-thiazole complexes make them attractive candidates for the development of new, efficient catalytic systems. researchgate.netresearchgate.net
| Metal Center | Ligand Type | Catalytic Application | Reference |
|---|---|---|---|
| Co(III)/Zn(II) | Thiazole-appended metalloligand | Ring-opening of epoxides, Knoevenagel condensation | researchgate.net |
| Pd(II) | Thiazole derivative | Synthesis of pyrazole-4-carbonitriles | acs.org |
| Cu(I) | Thiazol-2-ylidene (NHC) | Alkynylation of ketones (σ-Lewis acid catalysis) | nih.gov |
| Ag(I) | Thiazole-2-carboxylic acid | Structural component in supramolecular assemblies | nih.govresearchgate.net |
Thiazole-2-Carboxylate as a Ligand
The thiazole-2-carboxylate anion is a versatile ligand due to the presence of multiple potential donor atoms: the heterocyclic nitrogen atom, the two oxygen atoms of the carboxylate group, and the sulfur atom of the thiazole ring. This multifunctionality allows it to coordinate with metal ions in several distinct modes, influencing the resulting complex's geometry and dimensionality.
Thiazole-2-carboxylate can adapt its binding to the specific metal ion and reaction conditions, exhibiting several coordination modes. Common modes observed in its metal complexes include monodentate, bidentate chelating, and bidentate bridging.
Monodentate Coordination: In this mode, the ligand binds to a metal center through a single atom. While less common, coordination can occur through one of the carboxylate oxygen atoms.
Bidentate N,O-chelating: This is a frequently observed mode where the ligand forms a stable five-membered ring by coordinating to a metal center through the nitrogen atom of the thiazole ring and one of the adjacent carboxylate oxygen atoms. This chelating behavior is common in complexes with first-row transition metals and lanthanides. For instance, in a series of coordination polymers with Mn(II), Co(II), Cu(II), and Zn(II), the related thiazolo[5,4-d]thiazole-2,5-dicarboxylate anion systematically prefers the N,O-chelating mode. mdpi.com This type of coordination is also frequently found in derivatives of thiazole-2-carboxylic acid when complexed with lanthanide ions. mdpi.com
Bidentate O,O-bridging: The carboxylate group can bridge two metal centers. This mode is crucial in the formation of polynuclear complexes and coordination polymers. The two oxygen atoms of the carboxylate group can bond to two different metal ions, extending the structure into one, two, or three dimensions. While the N,O-chelating mode is often preferred, the O,O-bridging mode is ubiquitous in polycarboxyarene ligands used to build porous 3D frameworks. mdpi.com
Other Modes: The versatility of the ligand allows for more complex binding. For example, in a silver(I) derivative of thiazolo[5,4-d]thiazole-2,5-dicarboxylate, the ligand was found to be hexadentate (μ₆), featuring two μ₂-bridging carboxylates and two monohapto N-donor sites, leading to a dense 3D framework. mdpi.com
The selection of a particular coordination mode is influenced by factors such as the nature of the metal ion, the solvent, and the presence of other coordinating ligands.
The final geometry of the metal complex is a direct consequence of the interplay between the electronic and steric properties of the thiazole-2-carboxylate ligand and the coordination preferences of the metal ion.
The carboxylate group is a highly versatile functional group in coordination chemistry. It can act as a monodentate, bidentate chelating, or bridging ligand, which directly impacts the dimensionality of the resulting structure. The lone pair of electrons on the metal ion can also influence the geometry; for instance, in Pb(II) carboxylates, the geometry can be described as hemidirected (stereochemically active lone pair) or holodirected (inactive lone pair), depending on factors like coordination number and ligand hardness. The coordination of the carboxylate group to a metal ion can be confirmed by FT-IR spectroscopy, where a significant shift in the C=O stretching frequency is observed compared to the free ligand. mdpi.com
Synthesis and Characterization of Metal Complexes
Complexes of thiazole-2-carboxylate and its derivatives are typically synthesized by reacting a soluble salt of the desired metal (e.g., nitrate, sulfate, or chloride) with this compound or thiazole-2-carboxylic acid in a suitable solvent, sometimes under hydrothermal conditions. The resulting complexes are then characterized using techniques such as single-crystal X-ray diffraction, FT-IR spectroscopy, and thermal analysis.
Thiazole-2-carboxylate and its analogues form a variety of complexes with first-row transition metals. Research on the related thiazolo[5,4-d]thiazole-2,5-dicarboxylate ligand has shown the formation of dense 1D coordination polymers with Mn(II), Co(II), Cu(II), and Zn(II), where the ligand consistently adopts an N,O-chelating coordination mode. mdpi.com
| Metal Ion | Compound Example (with related ligand) | Coordination Mode | Structural Features |
| Mn(II) | Mn(C₆N₂O₄S₂)(H₂O)₂ | N,O-chelating | 1D coordination polymer mdpi.com |
| Co(II) | Co(C₆N₂O₄S₂)(H₂O)₂ | N,O-chelating | 1D coordination polymer mdpi.com |
| Ni(II) | Ni₂(aha)₄(H₂O)₂·3H₂O | Monodentate bridging | Binuclear structure with a different thiazole-carboxylate ligand |
| Cu(II) | Cu(C₆N₂O₄S₂)(H₂O) | N,O-chelating | 1D coordination polymer mdpi.com |
| Zn(II) | Zn(C₆N₂O₄S₂)(H₂O)₂ | N,O-chelating | 1D coordination polymer mdpi.com |
Copper(II) Complexes: Copper(II) complexes with thiazole-containing ligands have been synthesized and characterized. For example, the reaction of copper(II) acetate with 1,3-thiazole results in the coordination of the thiazole nitrogen to the dimeric Cu₂(RCOO)₄ unit, replacing axial water molecules without breaking the bridged structure.
Nickel(II) Complexes: A binuclear nickel(II) coordination compound has been synthesized using a tridentate thiazole-carboxylate ligand, where the ligand bridges two Ni centers in a monodentate fashion through its carboxylate, oxime, and thiazole groups.
Zinc(II) Complexes: Zinc(II), with its flexible coordination geometry, forms diverse structures. In complexes with a related thiazole dicarboxylate ligand, it forms a 1D coordination polymer. mdpi.com Other studies on Zn(II) carboxylates with secondary nitrogen-based ligands have revealed distorted tetrahedral geometries.
The softer Ag(I) ion shows different coordination preferences compared to first-row transition metals, leading to unique structural features.
In one reported complex, [Ag(C₄H₂NO₂S)(C₄H₃NO₂S)], the silver(I) ion is coordinated by the heterocyclic nitrogen atoms from two different thiazole-2-carboxylate ligands, resulting in a discrete, linear two-coordinate complex. These individual complexes are then assembled into a three-dimensional supramolecular architecture through a network of hydrogen bonds and other non-covalent interactions.
In contrast, a study using the related thiazolo[5,4-d]thiazole-2,5-dicarboxylate ligand produced a complex, Ag₂(C₆N₂O₄S₂), with a dense and complex 3D framework. mdpi.com In this structure, the silver ion is coordinated to five different atoms (two oxygens, one nitrogen, and one sulfur from the thiazole ring), demonstrating the ligand's ability to bridge multiple metal centers in a more intricate fashion with Ag(I). mdpi.com
Lanthanide ions, with their high coordination numbers and preference for oxygen donors, form coordination polymers with thiazole-carboxylate ligands. Research on the related ligand thiazolo[5,4-d]thiazole-2,7-dicarboxylate (TTDC²⁻) has led to the construction of two-dimensional coordination polymers with a general formula of [Ln₂(TTDC)₃·8H₂O]∞, where Ln includes La, Ce, Nd, Sm, Eu, and Gd. mdpi.com
In these structures, the lanthanide ions exhibit a coordination number of 9. mdpi.com The TTDC²⁻ ligand demonstrates versatile coordination, acting in either a terminal monodentate mode or, significantly, as an (N,O)-chelating bidentate ligand via a thiazole nitrogen atom. mdpi.com This N,O-chelating behavior is noted as being frequently found in complexes derived from thiazole-2-carboxylic acid, highlighting its importance in directing the structure of lanthanide coordination polymers. mdpi.com The ligand acts as an "antenna," absorbing energy and transferring it to the lanthanide ion, resulting in the characteristic luminescence of ions like Nd(III), Sm(III), and Eu(III). mdpi.com
An exploration of the coordination chemistry of this compound and its derivatives reveals a landscape rich with structural diversity and functional potential. This article delves into specific aspects of its chemical behavior, focusing on synthetic methodologies, its role in the construction of advanced materials like Metal-Organic Frameworks (MOFs), and the intricate supramolecular architectures it helps to form.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for studying the electronic and structural properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of various molecular parameters for compounds related to the thiazole-2-carboxylate scaffold.
Electronic Structure and Molecular Orbital Analysis
The electronic character of a molecule is fundamentally described by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these two orbitals (E_gap) is a critical parameter for determining chemical reactivity, kinetic stability, and optical properties. acs.org
In thiazole (B1198619) derivatives, the HOMO is often delocalized over the electron-rich thiazole and adjacent aromatic rings, while the LUMO's distribution is heavily influenced by electron-withdrawing groups. researchgate.netsemanticscholar.org For instance, in thiazole-4-carboxylic acid, the HOMO is localized over the C=O group, and the LUMO is delocalized over the entire molecule. researchgate.net DFT calculations on various thiazole carboxamide and hydrazone derivatives have been performed to quantify these properties, revealing how different substituents modulate the electronic structure. acs.orgnih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater potential for charge transfer within the molecule. acs.org
| Compound | E_HOMO (eV) | E_LUMO (eV) | E_gap (eV) | Reference |
|---|---|---|---|---|
| Thiazole Carboxamide Derivative 2a | -0.197 | -0.079 | 0.118 | nih.gov |
| Thiazole Carboxamide Derivative 2b | -0.211 | -0.070 | 0.141 | nih.gov |
| Thiazole Carboxamide Derivative 2j | -0.223 | -0.075 | 0.148 | nih.gov |
| Thiazole-based Hydrazone (TCAH1) | -5.697 | -1.682 | 4.015 | acs.org |
Adsorption Behavior and Interaction Energies (e.g., on Nanostructures)
DFT is extensively used to model the interaction between molecules and surfaces, which is critical for applications in catalysis, sensing, and drug delivery. Studies on the adsorption of thiazole on nanostructures like Boron-Carbon-Nitrogen (BCN) nanotubes provide insight into the binding mechanisms that would be relevant for sodium thiazole-2-carboxylate.
Theoretical evaluations have shown that thiazole can adsorb onto the outer sidewall of a BC2N nanotube through different orientations. The interaction is strongest when the nitrogen atom of the thiazole ring binds to a boron atom on the nanotube surface, with a calculated adsorption energy of up to -1.09 eV. goums.ac.irresearchgate.net This negative value indicates a spontaneous and stable interaction. Such adsorption is considered a chemical functionalization (chemisorption) rather than mere physical adsorption (physisorption), leading to a significant reduction in the nanotube's energy gap and altering its electronic properties. goums.ac.irresearchgate.net These findings suggest that thiazole-containing compounds can effectively modify the surface properties of nanomaterials.
| Adsorption Configuration | Adsorption Energy (E_ad) in eV | Nature of Interaction | Reference |
|---|---|---|---|
| Thiazole (N-head) on Boron atom of BC2N Nanotube | -1.09 | Chemisorption | goums.ac.ir |
| Thiazole (S-head) on Boron atom of BC2N Nanotube | -0.58 | Physisorption | goums.ac.ir |
| Thiazole (Parallel) on BC2N Nanotube surface | -0.56 | Physisorption | goums.ac.ir |
Reaction Mechanisms and Transition State Analysis
Understanding the pathways by which a molecule undergoes chemical transformation is fundamental to chemistry. DFT calculations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. This allows for the elucidation of reaction mechanisms and the calculation of activation energies.
For thiazole-based systems, DFT has been employed to study processes like excited-state intramolecular proton transfer (ESIPT). mdpi.com In this phenomenon, a proton is transferred from a hydroxyl group to a nitrogen atom within the same molecule upon photoexcitation. Calculations show that the intramolecular hydrogen bond is strengthened in the excited state, facilitating the proton transfer from an enol tautomer to a keto tautomer. mdpi.com Furthermore, DFT can be used to investigate catalytic cycles, such as those involving thiazole complexes in the synthesis of other organic molecules. acs.org By calculating the thermodynamic parameters (ΔH, ΔS, and ΔG*) of transition states, researchers can predict the feasibility and kinetics of proposed reaction pathways. acs.org
Geometrical Optimization and Vibrational Frequency Calculations
A primary application of DFT is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of atoms that corresponds to the lowest energy state. researchgate.netmdpi.com These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles, which often show excellent agreement with experimental data obtained from X-ray crystallography. mjcce.org.mk
Once the geometry is optimized, vibrational frequencies can be calculated. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental infrared (IR) and Raman spectra. researchgate.net For thiazole and its derivatives, DFT calculations have successfully assigned the characteristic vibrational modes, such as C-H stretching, ring stretching, and in-plane/out-of-plane bending vibrations. researchgate.net Due to approximations in the theoretical models, calculated frequencies are often systematically overestimated and are therefore scaled by an empirical factor (typically around 0.96) to improve agreement with experimental spectra. nih.gov
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | S1-C2 | 1.76 |
| Bond Length | N3-C2 | 1.31 |
| Bond Length | N3-C4 | 1.39 |
| Bond Length | C4-C5 | 1.38 |
| Bond Length | C5-S1 | 1.72 |
| Bond Angle | C5-S1-C2 | 91.2 |
| Bond Angle | S1-C2-N3 | 115.1 |
Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how a molecule behaves over time, which is particularly valuable for studying its interactions with biological macromolecules like proteins. MD simulations solve Newton's equations of motion for a system of atoms, revealing how a ligand explores different conformations within a protein's binding site and the stability of the resulting complex. nih.gov
For various thiazole derivatives investigated as potential enzyme inhibitors, MD simulations have been crucial for validating docking poses and assessing binding stability. nih.govnih.gov Key analyses include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the ligand and protein backbone atoms from their initial positions. A stable, low RMSD value over the simulation time (e.g., 100 ns) indicates that the complex is not undergoing major conformational changes and the ligand is stably bound. nih.gov
Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different parts of the protein, showing which residues are most affected by ligand binding.
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein residues, which are often critical for binding affinity. nih.gov
These simulations confirm the stability of the interactions predicted by molecular docking and provide a more realistic understanding of the dynamic nature of ligand-protein binding. nih.gov
Quantum Chemical Calculations for Energetic Profiles
Quantum chemical calculations are employed to determine the energetic profiles of molecular interactions and reactions. A key application in drug discovery is the calculation of binding free energy, which predicts the affinity of a ligand for a protein.
Methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the free energy of binding (ΔG_bind) from snapshots of an MD simulation trajectory. nih.gov This approach considers contributions from molecular mechanics energy, solvation energy, and entropy. For example, MM/GBSA calculations for thiazole carboxamide derivatives binding to cyclooxygenase (COX) enzymes yielded binding free energies ranging from -58 to -70 kcal/mol, indicating strong and favorable interactions. nih.gov
Beyond intermolecular interactions, quantum calculations provide a suite of descriptors that characterize a molecule's intrinsic reactivity. These include:
Chemical Hardness and Softness: Derived from the HOMO-LUMO gap, these concepts describe the resistance of a molecule to changes in its electron distribution.
Electronegativity: Measures the tendency of a molecule to attract electrons.
Electrophilicity Index: Quantifies the ability of a molecule to act as an electrophile.
These parameters, calculated for various thiazole derivatives, help in creating quantitative structure-activity relationship (QSAR) models and in predicting the reactivity of new compounds. researchgate.net
Prediction of Coordination Geometries and Complex Stabilities
Computational and theoretical investigations play a crucial role in predicting the structural and stability aspects of coordination compounds. In the case of this compound, while specific dedicated computational studies are not extensively documented in publicly available literature, predictions regarding its coordination geometries and the stability of its complexes can be inferred from theoretical principles and computational studies of analogous systems, including metal complexes of thiazole-2-carboxylate and sodium complexes with other carboxylate-containing ligands.
Predicted Coordination Geometries
The thiazole-2-carboxylate anion presents multiple potential coordination sites, primarily the nitrogen atom of the thiazole ring and the oxygen atoms of the carboxylate group. This allows for several possible coordination modes with a metal ion like sodium. Density Functional Theory (DFT) is a powerful tool used to optimize the geometries of such complexes and predict their structures.
Computational studies on thiazole derivatives have shown that both the nitrogen and sulfur atoms of the thiazole ring can participate in coordination, although coordination via the nitrogen atom is more common. For thiazole-2-carboxylate, the most probable coordination modes with the sodium ion would involve either the nitrogen of the thiazole ring, the carboxylate oxygen atoms, or a combination of these, leading to a chelate structure.
Based on computational studies of other metal-thiazole complexes, the coordination can lead to various geometries. For instance, with different metal ions, thiazole-2(4)-carboxylate ligands have been shown to form octahedral or square planar environments. In the case of a silver(I) complex with thiazole-2-carboxylic acid, a linear coordination geometry involving the heterocyclic nitrogen atoms has been observed nih.govresearchgate.net.
For sodium ions, a flexible coordination environment is typical, with coordination numbers commonly ranging from four to eight. Theoretical studies and crystal structure data of sodium carboxylates show that the coordination geometry around the Na+ ion is often distorted and can be described as tetrahedral, square pyramidal, or octahedral, frequently involving solvent molecules in the coordination sphere.
Table 1: Predicted Plausible Coordination Geometries for this compound Based on Analogous Systems
| Coordination Number | Predicted Geometry | Potential Ligating Atoms |
| 4 | Distorted Tetrahedral | N (thiazole), O (carboxylate), O (water) |
| 5 | Distorted Square Pyramidal | N (thiazole), O,O' (carboxylate), O (water) |
| 6 | Distorted Octahedral | N,O (chelating), multiple O (water/bridging) |
This table is illustrative and based on general principles of sodium coordination chemistry and computational studies of related complexes.
Prediction of Complex Stabilities
The stability of a metal complex in solution is quantified by its stability constant (K). While experimental determination is common, computational methods can provide valuable insights into the thermodynamic stability of predicted structures. The Gibbs free energy of complex formation (ΔG) can be calculated, from which the stability constant can be derived.
Theoretical calculations for various metal complexes with ligands containing thiazole moieties have been performed to assess their stability. These studies often involve the calculation of binding energies between the metal ion and the ligand. For thiazole-based ligands, the formation of stable five-membered chelate rings involving the thiazole nitrogen and a donor atom from a substituent is a common feature that enhances complex stability.
Table 2: Illustrative Calculated Parameters from DFT Studies of Related Metal-Thiazole/Carboxylate Complexes
| Parameter | Typical Calculated Value Range | Significance |
| Metal-Nitrogen Bond Length (Å) | 2.1 - 2.5 | Indicates the strength of the M-N interaction. |
| Metal-Oxygen Bond Length (Å) | 2.2 - 2.6 | Reflects the strength of the M-O coordination. |
| N-M-O Bite Angle (°) | 70 - 80 | Characteristic of a five-membered chelate ring. |
| Binding Energy (kcal/mol) | Varies with metal and model | A more negative value indicates greater stability. |
Note: The values presented in this table are generalized from computational studies on various transition metal and other complexes with thiazole and carboxylate ligands and are intended to be illustrative for predictive purposes for a sodium complex.
Computational models can also predict the electronic properties of the complex, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO can be related to the chemical reactivity and stability of the complex. A larger HOMO-LUMO gap generally implies higher stability.
Biochemical Research Applications Excluding Clinical Studies
Probes for Enzyme Inhibition Studies
The thiazole-2-carboxylate moiety is a key structural feature in the design of various enzyme inhibitors. While research often focuses on more complex derivatives, the foundational thiazole (B1198619) ring and its carboxylate group are integral to their inhibitory activity. These compounds serve as probes to explore enzyme active sites and mechanisms of action.
Derivatives of thiazole-carboxylic acid have been synthesized and evaluated as potent inhibitors of several key enzymes. A notable area of investigation is their effect on cyclooxygenase (COX) enzymes, which are involved in inflammation acs.orgnih.govresearchgate.net. In these studies, thiazole carboxamide derivatives have demonstrated significant inhibitory activity against both COX-1 and COX-2 isoforms acs.orgnih.gov. For example, compound 2b (a thiazole carboxamide derivative) was identified as a potent inhibitor for both COX-1 and COX-2, whereas compound 2a showed the highest selectivity for COX-2 over COX-1 nih.gov.
Furthermore, the thiazole-carboxylate scaffold has been incorporated into inhibitors for enzymes crucial to cancer cell proliferation. A novel 2-(3-benzamidopropanamido)thiazole-5-carboxylate was identified as an inhibitor of the kinesin HSET (KIFC1), an enzyme involved in cell division in some cancer cells nih.gov.
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Thiazole Carboxamide Derivative (2b) | COX-1 | IC₅₀ = 0.239 µM | nih.gov |
| Thiazole Carboxamide Derivative (2b) | COX-2 | IC₅₀ = 0.191 µM | nih.gov |
| Thiazole Carboxamide Derivative (2a) | COX-2 | Most selective for COX-2 over COX-1 (Selectivity Ratio = 2.766) | nih.gov |
| 2-(3-benzamidopropanamido)thiazole-5-carboxylate Derivative (18) | HSET (KIFC1) | IC₅₀ = 0.16 µM | nih.gov |
Investigation of Receptor Interactions and Binding Mechanisms
The thiazole-carboxylate framework is also instrumental in the development of molecules that modulate receptor function. These compounds allow researchers to probe receptor binding pockets and understand the structural requirements for ligand recognition and signal transduction.
Thiazole-carboxamide derivatives have been investigated as negative allosteric modulators (NAMs) of AMPA receptors, which are critical for excitatory neurotransmission in the central nervous system mdpi.com. These compounds can fine-tune receptor activity by altering key kinetic properties such as desensitization and deactivation rates, which is a potential strategy for controlling neuronal overexcitation mdpi.com. The interaction is influenced by the specific substitutions on the thiazole-carboxamide core, which affects binding affinity and modulatory effects mdpi.com.
The carboxylate group itself is a key pharmacophore that can form specific interactions within a receptor's binding site. While not specific to thiazole-2-carboxylate, studies on angiotensin receptor antagonists have shown that a carboxylate group can occupy the same subsite as other acidic moieties, like tetrazoles, but interacts with receptor residues through different mechanisms nih.gov. This highlights the importance of the carboxylate functional group in mediating receptor binding, a principle that applies to thiazole-2-carboxylate-based ligands as well.
Role in Biochemical Assays and Analytical Systems
In biochemical research, compounds containing the thiazole-2-carboxylate structure are employed as tools within various assay systems to quantify biological activity. Their primary role is often as a test agent to measure the effect on a specific protein or pathway.
For instance, in the enzyme inhibition studies mentioned previously, the thiazole derivatives are the central components of the in vitro screening assays. Researchers use assays such as fluorimetric methods or ADP-Glo™ kinase assays to determine the half-maximal inhibitory concentration (IC₅₀) of these compounds against enzymes like COX and HSET nih.govresearchgate.netnih.gov. The compound's ability to inhibit the enzyme is measured by a change in signal (e.g., fluorescence or luminescence), which is then used to quantify its potency.
Beyond their use as test agents, some research has focused on developing these molecules into more sophisticated probes for cellular assays. For example, a potent HSET inhibitor based on the thiazole-carboxylate scaffold was modified to create a cellular target engagement probe nih.gov. This probe allows researchers to confirm that the compound binds to its intended target (HSET) within a cellular environment, demonstrating a direct interaction at the mitotic spindle nih.gov. Additionally, thiazole-2-carboxylic acid is noted for its use as a standard in various analytical techniques, which helps ensure the accuracy of chemical analyses chemimpex.com.
Ligand-Centered Luminescence in MOFs for Biosensing Applications
Thiazole-2-carboxylic acid and related derivatives are widely used as organic ligands for the construction of luminescent metal-organic frameworks (LMOFs) mdpi.comscientificarchives.com. These crystalline materials consist of metal ions or clusters connected by organic linkers, and their porosity and luminescent properties make them highly suitable for chemical sensing applications nih.gov.
The luminescence in these MOFs often originates from the thiazole-containing ligand itself, a phenomenon known as ligand-centered luminescence mdpi.com. The rigid and planar structure of the thiazole ring contributes to strong fluorescent properties. When incorporated into a MOF, the framework can enhance the emission intensity compared to the free ligand mdpi.com.
These LMOFs can function as highly sensitive and selective biosensors. The detection mechanism typically relies on the interaction between an analyte and the MOF, which causes a change in the luminescence signal, most commonly through fluorescence quenching scientificarchives.comresearchgate.net. For example, a MOF constructed with a thiazolothiazole ligand (a fused thiazole derivative) demonstrated the ability to sense the heavy metal ion Hg(II) in aqueous solutions. The binding of Hg(II) to the nitrogen and sulfur atoms of the thiazole rings induced a significant red-shift and quenching of the MOF's fluorescence, allowing for its detection researchgate.net. This sensing capability can be highly specific, with other metal ions causing only quenching without the characteristic spectral shift researchgate.net.
In some advanced LMOF designs, phenomena such as ligand-to-ligand Förster resonance energy transfer (FRET) are utilized to create sophisticated light-harvesting and sensing systems researchgate.net.
| MOF System | Ligand Type | Target Analyte | Sensing Mechanism | Reference |
|---|---|---|---|---|
| Zn₂(NDC)₂(DPTTZ) | Thiazolothiazole-based | Hg(II) ions | Fluorescence red-shift and quenching | researchgate.net |
| [Zr₆O₄(OH)₄(BTDB)₆] | Thiazole-based | 2,4,6-trinitrophenol (Picric Acid) | Fluorescence quenching | mdpi.com |
| Zn₂/Cd₂-MOFs | Thiazolothiazole-based | Nitrofurazone | Fluorescence quenching | mdpi.com |
Advanced Analytical Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of sodium thiazole-2-carboxylate by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not extensively published, the expected ¹H and ¹³C NMR spectra can be inferred from its parent compound, thiazole-2-carboxylic acid, and general principles of NMR.
The aromaticity of the thiazole (B1198619) ring is evident in the ¹H NMR spectrum, with ring protons typically resonating in the downfield region between 7.27 and 8.77 ppm. For thiazole-2-carboxylate, two signals corresponding to the protons at the C4 and C5 positions of the thiazole ring are expected. Upon formation of the sodium salt from the carboxylic acid, the highly deshielded acidic proton, which typically appears as a singlet near 12 δ, is absent.
In the ¹³C NMR spectrum, the carboxylate carbon (C=O) is expected to produce a signal in the range of 165 to 185 δ. The carbons of the thiazole ring will have distinct chemical shifts influenced by the electronegativity of the adjacent sulfur and nitrogen atoms and the electron-withdrawing nature of the carboxylate group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Notes |
| ¹H | H4 | ~7.5 - 8.5 | Doublet |
| ¹H | H5 | ~7.5 - 8.5 | Doublet |
| ¹³C | C2 (C-COO⁻) | ~155 - 165 | |
| ¹³C | C4 | ~120 - 130 | |
| ¹³C | C5 | ~140 - 150 | |
| ¹³C | COO⁻ | ~165 - 175 | Carboxylate Carbon |
Note: These are estimated values. Actual chemical shifts can vary based on solvent and concentration.
Vibrational and electronic spectroscopy provide key information about the functional groups and conjugated systems within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of the thiazole-2-carboxylate ion shows characteristic absorption bands that confirm its structure. A detailed study has assigned the key vibrational modes. The most significant differences from the parent carboxylic acid are in the region of the carboxyl group vibrations. The strong, broad O-H stretch from the acid's hydrogen-bonded dimer (around 2500-3300 cm⁻¹) is replaced by the characteristic stretches of the carboxylate anion. Key vibrations include the asymmetric and symmetric stretching of the COO⁻ group, which are crucial for identifying the salt form. researchgate.netnih.gov
Table 2: Key IR Absorption Bands for Thiazole-2-carboxylate Ion
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν_as(COO⁻) | ~1610 - 1550 | Asymmetric COO⁻ stretch |
| ν_s(COO⁻) | ~1440 - 1360 | Symmetric COO⁻ stretch |
| Thiazole ring vibrations | ~1500 - 1300 | C=C and C=N stretching |
| γ(CH) | ~787 - 755 | Out-of-plane C-H bending |
Source: Data adapted from Pérez-Peña et al. (1988). researchgate.net
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is characterized by absorptions arising from π → π* electronic transitions within the aromatic thiazole ring and the conjugated carboxylate system. Studies on the parent thiazole-2-carboxylic acid have identified conformational changes induced by narrowband UV excitations at wavelengths of 300 nm and 305 nm, indicating electronic absorption in this region. researchgate.net The deprotonation to form the carboxylate ion can lead to a shift in the absorption maximum (a chromophoric shift) due to changes in the electronic distribution within the conjugated system.
Crystallographic Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state.
As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, the crystal structure of a related silver(I) complex, [Ag(C₄H₂NO₂S)(C₄H₃NO₂S)], which contains both thiazole-2-carboxylic acid and its conjugate base (thiazole-2-carboxylate) as ligands, offers valuable insight into the coordination and supramolecular interactions of the carboxylate ion.
In this silver complex, the thiazole-2-carboxylate ligand coordinates to the silver ion through the heterocyclic nitrogen atom. The complex crystallizes in the monoclinic space group P2₁/c. The structure reveals a linear coordination at the Ag(I) center and demonstrates the formation of hydrogen-bonded tapes through interactions between the carboxylate and carboxylic acid groups of adjacent complexes. This highlights the potential for the carboxylate group of this compound to participate in extensive intermolecular interactions, such as ion-dipole and hydrogen bonding, in its own crystal lattice.
Table 3: Crystallographic Data for [Ag(C₄H₂NO₂S)(C₄H₃NO₂S)]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| β (°) | 98.6180(10) |
| Volume (ų) | 900.07(5) |
Source: Data from Meundaeng et al. (2019).
Chromatographic and Electrophoretic Separation Methods
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound.
High-Performance Liquid Chromatography (HPLC) is a primary analytical method for assessing the purity of thiazole-2-carboxylic acid and its salts. Commercial suppliers of the parent acid frequently specify purity levels greater than 98.0% as determined by HPLC, confirming its role as a standard quality control technique.
A review of analytical methods for carboxylic acids in biological samples includes thiazole-containing carboxylic acids as a class of compounds routinely analyzed by liquid chromatography, often coupled with mass spectrometry or UV detection. While a specific, detailed HPLC method for this compound is not detailed in the reviewed literature, a typical analysis would involve reversed-phase chromatography. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, consisting of an aqueous buffer (like phosphate or acetate) and an organic modifier (such as acetonitrile (B52724) or methanol). The retention time of the compound would be dependent on the precise conditions, including the pH and composition of the mobile phase.
Capillary Electrophoresis (CE) for Analytical Determinations
Capillary Electrophoresis (CE) stands as a powerful analytical technique characterized by its high separation efficiency, rapid analysis times, and minimal consumption of reagents and samples. nih.govmdpi.com These attributes make it a valuable method for the analytical determination of various compounds, including this compound. The fundamental principle of CE lies in the separation of ions within a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. nih.gov The separation is based on differences in the electrophoretic mobility of the analytes, which is influenced by their charge-to-size ratio and the viscosity of the buffer solution. nih.gov
The versatility of CE allows for its application in various analytical scenarios, including impurity profiling and the analysis of biomolecules. nih.gov For instance, CE can be employed to separate this compound from potential impurities generated during its synthesis or degradation. The high resolving power of the technique enables the separation of closely related compounds.
| Parameter | Typical Condition | Purpose |
| Capillary | Fused-silica, 50-75 µm internal diameter | Provides the separation channel |
| Background Electrolyte (BGE) | Phosphate or borate buffer | Maintains pH and conductivity |
| pH of BGE | Optimized based on analyte pKa (typically 4-9) | Controls the ionization state of the analyte and silanol groups |
| Applied Voltage | 15-30 kV | Drives the electrophoretic and electroosmotic flow |
| Temperature | 20-30 °C | Affects viscosity and migration times |
| Injection | Hydrodynamic or electrokinetic | Introduces the sample into the capillary |
| Detection | UV-Vis spectrophotometry (e.g., 230 nm) | Quantifies the separated analyte |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass Spectrometry (MS) is an indispensable tool for the molecular identification and structural elucidation of compounds, including this compound. It provides highly specific information based on the mass-to-charge ratio (m/z) of ions. The general process involves ionizing the sample, separating the resulting ions in a mass analyzer, and detecting them.
For the analysis of thiazole derivatives, mass spectrometry reveals that these compounds typically produce abundant molecular ions, which is crucial for determining the molecular weight. semanticscholar.org The fragmentation patterns observed in the mass spectrum are specific to the compound's structure and can be used for its definitive identification. semanticscholar.org
In the case of this compound, electrospray ionization (ESI) is a suitable soft ionization technique that can generate the [M-Na]⁻ ion (the thiazole-2-carboxylate anion) or the [M+H]⁺ ion in the gas phase with minimal fragmentation. High-resolution mass spectrometry (HRMS) can then provide an accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula. nih.gov
Tandem mass spectrometry (MS/MS) is employed to induce and analyze the fragmentation of a selected precursor ion. This provides detailed structural information. The fragmentation of the thiazole ring and its substituents follows predictable pathways. For thiazoles, fragmentation can involve the cleavage of the ring. semanticscholar.orgresearchgate.net For a carboxylate-substituted thiazole, characteristic losses would include the neutral loss of CO₂ (44 Da) from the carboxylate group. The fragmentation pattern of the thiazole ring itself can provide further structural confirmation. semanticscholar.org The study of these fragmentation patterns is essential for distinguishing between isomers and identifying unknown related substances.
| Ionization Technique | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Neutral Loss |
| ESI (-) | 150.9 (C₄H₂NNaO₂S - Na)⁻ | 107.0 | CO₂ |
| ESI (+) | 152.9 (C₄H₂NNaO₂S + H)⁺ | 109.0 | CO₂ |
Structure Activity and Structure Property Relationships Sar/spr
Correlation Between Structural Modifications and Reactivity Profiles
The reactivity of the thiazole (B1198619) ring is intrinsically linked to its electronic structure. Molecular orbital calculations predict the localization energies for electrophilic reactivity in the decreasing order of 5 > 2 > 4, while the order for nucleophilic reactivity is 2 > 5 > 4. ijper.org Structural modifications, such as the introduction of various substituents onto the thiazole ring, serve as a primary strategy for modulating these inherent reactivity profiles.
While specific reactivity studies on sodium thiazole-2-carboxylate are not extensively detailed, the principles can be inferred from studies on related thiazole derivatives where substituents are added to alter biological activity, a direct consequence of modified chemical reactivity. For instance, the nature of substituents on the thiazole ring and associated moieties is critical for the antibacterial and antifungal activities of hybrid molecules. mdpi.com The addition of different functional groups can tune the molecule's ability to interact with biological targets, highlighting the direct link between structural change and functional outcome. The presence of electron-donating or electron-withdrawing groups can significantly alter the electron density of the thiazole ring, thereby influencing its interaction capabilities. nih.gov
Table 1: Impact of Structural Modification on the Biological Activity of Various Thiazole Derivatives This table illustrates the general principle that structural changes affect reactivity and subsequent biological activity.
| Base Scaffold | Structural Modification | Observed Change in Activity | Reference |
| Thiazolyl–azetidin-2-one | Substitution with electron-donating or -withdrawing groups on the thiazole ring. | Modulated antimicrobial activity. | nih.gov |
| Thiazole-pyrazole hybrid | Introduction of acyl and arenediazo groups at the 5-position of the thiazole ring. | Influenced overall antibacterial and antifungal activities. | mdpi.comnih.gov |
| 2-amino-4-methylthiazole-5-carboxylate | Derivatization with various chemotherapeutically-active pharmacophores. | Resulted in compounds with good antimicrobial and anticancer activity. | ijper.org |
Impact of Substituents on Electronic Properties and Coordination Behavior
Substituents have a profound impact on the electronic landscape of the thiazole ring, which in turn governs its coordination behavior. The energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly sensitive to substitution. The HOMO-LUMO energy gap (ΔE) is a key descriptor of molecular reactivity and stability. nih.gov
Studies on related benzothiazole (B30560) derivatives show that electron-withdrawing groups, such as a nitro (-NO2) group, can lower both HOMO and LUMO energy levels, resulting in a reduced energy gap. mdpi.com Conversely, electron-donating groups like methyl (-CH3) can raise the HOMO energy. asianpubs.org A smaller energy gap generally implies higher reactivity and lower chemical hardness. nih.gov These electronic modifications directly influence the molecule's ability to act as a ligand. The thiazole ring is an electron-rich heterocycle, making it capable of forming significant hydrogen-bonding interactions. nih.gov
In terms of coordination, 1,3-thiazole-2-carboxylic acid (the protonated form of the titular compound) demonstrates coordination to silver(I) ions through the heterocyclic nitrogen atom. researchgate.net This forms a discrete coordination complex, while the carboxyl group also offers various potential coordination modes. researchgate.net The electronic properties dictated by the ring and its substituents are thus crucial in defining how the molecule will bind to metal centers.
Table 2: Electronic Properties of Substituted Thiazole and Benzothiazole Derivatives Illustrative data from related compounds showing the effect of substituents on frontier orbital energies.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
| Celecoxib (reference) | -0.240 | -0.059 | 0.181 | nih.gov |
| Thiazole Derivative 2a | -0.197 | -0.079 | 0.118 | nih.gov |
| Thiazole Derivative 2b | -0.211 | -0.070 | 0.141 | nih.gov |
| Benzothiazole Derivative (Comp3, with -NO2) | -6.18 | -3.35 | 2.83 | mdpi.com |
| Benzothiazole Derivative (Comp4, with -CH3) | -5.52 | -1.92 | 3.60 | mdpi.com |
Influence of Molecular Architecture on Supramolecular Assembly
The three-dimensional shape of a molecule and the spatial arrangement of its functional groups—its molecular architecture—are critical determinants of how it self-assembles into larger, ordered supramolecular structures. Even subtle changes to this architecture can lead to dramatic differences in the resulting assembly. nih.govnih.gov
In the solid state, the crystal structure of a silver(I) complex with 1,3-thiazole-2-carboxylic acid provides a clear example of this principle. The complex, [Ag(C4H2NO2S)(C4H3NO2S)], forms a distinct supramolecular architecture governed by a network of specific non-covalent interactions. researchgate.net An O—H⋯O hydrogen bond between the carboxylate and carboxylic acid groups of adjacent complexes creates a one-dimensional, hydrogen-bonded tape. researchgate.net This primary structure is further organized by other weak interactions.
These tapes are assembled into columns through weak Ag⋯O interactions. researchgate.net Finally, C—H⋯π interactions between these columns link them together, leading to the formation of a complete three-dimensional supramolecular architecture. researchgate.net The precise geometry of the thiazole-2-carboxylate ligand, its coordination to the silver ion, and the location of its hydrogen-bonding and π-system functionalities are all essential for directing this hierarchical assembly.
Table 3: Non-Covalent Interactions in the Supramolecular Assembly of [Ag(2-Htza)(2-tza)]
| Interaction Type | Description | Role in Supramolecular Structure | Reference |
| O—H⋯O Hydrogen Bond | Between adjacent carboxylate and carboxylic acid groups. | Forms a one-dimensional "tape" along the direction. | researchgate.net |
| C—H⋯O Hydrogen Bond | Intermolecular interaction between bound thiazole groups. | Augments and stabilizes the hydrogen-bonded tape. | researchgate.net |
| Ag⋯O Interaction | A weak interaction between the silver center and an oxygen atom of a neighboring complex. | Assembles the one-dimensional tapes into columns. | researchgate.net |
| C—H⋯π Interaction | Between columns of the assembled tapes. | Links the columns to form the final three-dimensional architecture. | researchgate.net |
Emerging Research Directions
Novel Synthetic Routes and Sustainable Methodologies
The synthesis of the thiazole (B1198619) ring is a cornerstone of heterocyclic chemistry, with classic methods like the Hantzsch, Robinson–Gabriel, and Cook–Heilborn syntheses providing a historical foundation. bepls.com However, modern research is increasingly focused on developing novel and sustainable routes that overcome the limitations of traditional methods, such as harsh reaction conditions, the use of hazardous chemicals, and lengthy processes. bepls.com
A significant trend is the adoption of green chemistry principles. bepls.com This includes the development of multi-component, one-pot reactions that increase efficiency and reduce waste. bepls.com For instance, an eco-friendly protocol for synthesizing 1,3-thiazole derivatives utilizes a recyclable pyromellitimide benzoyl thiourea (B124793) cross-linked chitosan (B1678972) (PIBTU-CS) hydrogel as a base catalyst. mdpi.com This method, enhanced by ultrasonic irradiation, offers mild conditions, shorter reaction times, and consistently high yields. mdpi.com The catalyst's ability to be reused multiple times without significant loss of efficiency underscores its sustainability. mdpi.com
Other sustainable approaches include:
Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields. bepls.com
Catalyst-free methods: A simple and efficient method for synthesizing 2-aminothiazoles has been developed from α-diazoketones and thiourea in PEG-400, avoiding the need for a catalyst altogether. bepls.com
Use of green solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a key focus. bepls.com
Metal-free reactions: Protocols are being developed that avoid the use of transition-metal catalysts, which can be toxic and costly. bepls.comdntb.gov.ua
These modern methodologies represent a paradigm shift in the synthesis of thiazole carboxylates, prioritizing environmental responsibility, efficiency, and atom economy.
| Synthetic Method | Key Features | Advantages |
| Chitosan Hydrogel Catalysis | Uses a recyclable, eco-friendly biocatalyst (PIBTU-CS or TCsSB) with ultrasonic irradiation. mdpi.comnih.gov | High yields, mild reaction conditions, reusability of catalyst, reduced reaction times. mdpi.comnih.gov |
| Microwave-Assisted Synthesis | Employs microwave energy to accelerate reactions. bepls.com | Rapid synthesis, improved yields, energy efficiency. bepls.com |
| Catalyst-Free Synthesis | Reaction between α-diazoketones and thiourea in PEG-400. bepls.com | Simplicity, avoids catalyst cost and contamination, high yields. bepls.com |
| One-Pot Multi-Component Reactions | Combines multiple reactants in a single step to form the final product. bepls.com | Increased efficiency, reduced waste, simplified procedures. bepls.com |
Design of Advanced Functional Materials Based on Thiazole Carboxylates
The unique electronic and coordination properties of the thiazole carboxylate scaffold make it an excellent building block for advanced functional materials. rsc.org A prominent area of research is the development of Metal-Organic Frameworks (MOFs) incorporating thiazole-based ligands. rsc.org These materials exhibit remarkable characteristics due to the presence of nitrogen and sulfur heteroatoms, which provide multiple coordination sites and confer exceptional fluorescence properties. rsc.org
Thiazolothiazole (TTZ)-based MOFs, for example, are an emerging class of materials with multifunctional properties, making them suitable for applications in:
Fluorescence Sensing: Detecting specific molecules or environmental changes. rsc.org
Catalysis: Acting as robust and recyclable catalysts. rsc.org
Photonics: Use in applications like photon upconversion. rsc.org
Chromism: Exhibiting photochromic or electrochromic behavior. rsc.org
Beyond MOFs, thiazole derivatives are being incorporated into other advanced materials. For instance, cyclometalated C^C* thiazole-2-ylidene platinum(II) complexes have been synthesized and show efficient phosphorescent emission at room temperature. researchgate.net This property makes them highly promising candidates for use in the next generation of Organic Light-Emitting Diodes (OLEDs). researchgate.net The development of these materials highlights the versatility of the thiazole ring in creating sophisticated systems with tailored electronic and optical properties.
Development of Highly Efficient Catalytic Systems
The synthesis of thiazole derivatives itself is often reliant on catalysis, and significant research is dedicated to creating more efficient and reusable catalytic systems. mdpi.comresearchgate.net These advanced catalysts are crucial for improving the economic and environmental viability of producing sodium thiazole-2-carboxylate and related compounds.
Recent developments in this area include:
Heterogeneous Biocatalysts: As mentioned, cross-linked chitosan hydrogels like PIBTU-CS and terephthalohydrazide Cs Schiff's base hydrogel (TCsSB) have proven to be effective, eco-friendly, and reusable catalysts for thiazole synthesis. mdpi.comnih.gov These biocatalysts offer expanded surface area and superior thermal stability. mdpi.comnih.gov
Nano-magnetic Catalysts: A highly efficient system combining N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) with a nano-magnetic catalyst supported by functionalized silica (B1680970) (MNPs@SiO2-Pr-AP) has been shown to produce the highest yields of 2-amino-4-aryl thiazole derivatives in the shortest reaction times. researchgate.net The magnetic nature of the catalyst allows for easy separation and recycling.
Silica-Supported Catalysts: Silica-supported tungstosilisic acid has been successfully used as a reusable catalyst in the one-pot, multi-component Hantzsch synthesis of thiazole derivatives under both conventional heating and ultrasonic irradiation. bepls.com
These innovative catalytic systems are not only improving the efficiency of thiazole synthesis but are also aligning the production processes with the principles of green chemistry.
| Catalyst System | Type | Key Advantages | Application |
| PIBTU-CS Hydrogel | Biocatalyst | Eco-friendly, reusable, high thermal stability, high yields. mdpi.com | Synthesis of novel thiazoles via cyclization reactions. mdpi.com |
| MNPs@SiO2-Pr-AP with TBBDA | Nano-magnetic | Highest product yields, shortest reaction time, easy separation. researchgate.net | Synthesis of 2-amino-4-aryl thiazole derivatives. researchgate.net |
| Silica Supported Tungstosilisic Acid | Heterogeneous Acid | Reusable, effective under conventional heating and ultrasound. bepls.com | Hantzsch synthesis of substituted thiazoles. bepls.com |
| TCsSB Hydrogel | Biocatalyst | Enhanced catalytic activity over standard chitosan, biodegradable. nih.gov | Ultrasound-assisted synthesis of thiazoles. nih.gov |
Advanced Computational Modeling and Prediction for Chemical Systems
Computational chemistry has become an indispensable tool in the study and development of thiazole-based compounds. Advanced modeling and prediction techniques allow researchers to understand molecular properties, predict reactivity, and design new molecules with desired functionalities in silico, saving significant time and resources. acs.orgresearchgate.net
Key computational methods applied to thiazole carboxylate systems include:
Density Functional Theory (DFT): DFT calculations are widely used to investigate the molecular structure, electronic properties, and chemical reactivity of new thiazole derivatives. acs.orgresearchgate.netdergipark.org.tr This includes analyzing frontier molecular orbitals (HOMO-LUMO) to predict how a molecule will react with electrophilic or nucleophilic reagents and creating electrostatic potential energy maps (ESP maps) to identify potential binding sites. researchgate.net
Molecular Docking: This technique is crucial in drug design for predicting the binding interactions between a thiazole derivative and a biological target, such as an enzyme or receptor. nih.govmdpi.com By simulating the binding mode, researchers can rationalize the biological activity of a compound and guide the design of more potent and selective inhibitors.
ADME/T Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (T) properties of new compounds. dergipark.org.trresearchgate.net The QiKProp module is one such tool used for ADME-T analysis, helping to identify drug candidates with favorable pharmacokinetic profiles early in the discovery process. researchgate.net
Molecular Mechanics/Generalized Born Surface Area (MM-GBSA): The Prime MM-GBSA method is employed to calculate and estimate the binding affinities between a ligand and its target protein, providing a more quantitative prediction of binding strength than docking alone. acs.org
These computational approaches accelerate the design-synthesis-testing cycle, enabling a more rational and efficient discovery process for new materials and therapeutic agents based on the this compound scaffold. mdpi.com
Q & A
Q. What are the established synthetic protocols for sodium thiazole-2-carboxylate, and how can reaction conditions be optimized?
Methodological Answer : Synthesis typically involves coupling thiazole derivatives with carboxylate precursors under basic conditions. For example, ethyl thiazole-2-carboxylate intermediates are saponified using sodium hydroxide in ethanol-water mixtures, followed by purification via recrystallization . Key parameters to optimize include reaction temperature (60–80°C), stoichiometry of reagents (e.g., 1:1.2 molar ratio of thiazole to base), and solvent polarity to enhance yield. Validation via thin-layer chromatography (TLC) and mass spectrometry (m/z) ensures intermediate formation .
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
Methodological Answer :
- 1H/13C NMR : Peaks at δ 7.8–8.2 ppm (thiazole ring protons) and δ 160–170 ppm (carboxylate carbon) confirm structure .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water gradients .
- Elemental Analysis : Match calculated vs. experimental C, H, N, and S percentages to verify stoichiometry (e.g., C: 61.67%, N: 13.08%) .
Q. What solvents and reaction conditions are critical for stabilizing this compound during synthesis?
Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while inert atmospheres (N2/Ar) prevent oxidation of the thiazole ring. Post-synthesis, lyophilization or vacuum drying avoids hygroscopic degradation. Storage at −20°C in amber vials under desiccant preserves stability .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., unit cell parameters) be resolved when analyzing this compound derivatives?
Methodological Answer : Use SHELX software for refinement:
- SHELXL : Refine anisotropic displacement parameters against high-resolution data (e.g., MoKα radiation, λ = 0.71073 Å) to resolve thermal motion artifacts .
- Twinned Data : Apply HKLF5 format in SHELXL to model twin domains. Validate via R-factor convergence (<5%) and Fo/Fc maps .
- Cross-Validation : Compare with Cambridge Structural Database (CSD) entries for analogous thiazole carboxylates to identify outliers .
Q. What methodological challenges arise in assessing the purity and stability of this compound in biological assays?
Methodological Answer :
- Degradation Pathways : Monitor via accelerated stability studies (40°C/75% RH) with HPLC-MS to detect hydrolysis byproducts (e.g., thiazole-2-carboxylic acid) .
- Matrix Effects : Use internal standards (e.g., deuterated analogs) in LC-MS to correct for ion suppression in cell culture media .
- Data Contradictions : Replicate assays in triplicate and apply ANOVA to distinguish biological variability from experimental error .
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases), focusing on thiazole-carboxylate interactions with active-site residues .
- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with IC50 data to prioritize synthetic targets .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous vs. lipid bilayer environments .
Tables for Key Data
Q. Table 1. Synthetic Optimization Parameters for this compound
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ↑ Solubility |
| NaOH Molar Ratio | 1:1.2 | ↑ Saponification |
| Reaction Time | 4–6 hours | ↓ Side Products |
| Solvent (Ethanol:H2O) | 3:1 v/v | ↑ Crystallinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
